3-(2-(Isopropylamino)-2-oxoethoxy)benzoic acid
Description
3-(2-(Isopropylamino)-2-oxoethoxy)benzoic acid is a benzoic acid derivative characterized by a 3-substituted ethoxy side chain containing an isopropylamino group and a carbonyl oxygen. The structure combines a carboxylic acid moiety (for hydrogen bonding and solubility) with a hydrophobic isopropyl group, which may enhance membrane permeability.
Properties
IUPAC Name |
3-[2-oxo-2-(propan-2-ylamino)ethoxy]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-8(2)13-11(14)7-17-10-5-3-4-9(6-10)12(15)16/h3-6,8H,7H2,1-2H3,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOSSNKYBMKNMGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)COC1=CC=CC(=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Two-Step Nucleophilic Substitution and Amidation
This method involves sequential etherification and amidation steps.
Step 1: Synthesis of 3-(2-Chloro-2-oxoethoxy)benzoic Acid
3-Hydroxybenzoic acid reacts with chloroacetyl chloride in the presence of a base to form the intermediate chloroacetate ester.
Reaction Conditions
- Solvent: Anhydrous dichloromethane (DCM)
- Base: Triethylamine (TEA, 1.5 equiv)
- Temperature: 0°C to room temperature (RT)
- Time: 4–6 hours
Mechanism:
The hydroxyl group of 3-hydroxybenzoic acid undergoes nucleophilic attack on the electrophilic carbonyl carbon of chloroacetyl chloride, facilitated by TEA as a proton scavenger.
Step 2: Amidation with Isopropylamine
The chloro intermediate reacts with excess isopropylamine to replace the chloride with an isopropylamino group.
Reaction Conditions
- Solvent: Tetrahydrofuran (THF)
- Molar Ratio: 1:2 (chloroacetate:isopropylamine)
- Temperature: Reflux (66°C)
- Time: 12 hours
Mechanism:
A nucleophilic substitution (SN2) occurs, where isopropylamine displaces chloride, forming the carboxamide bond.
Direct Coupling via Carbodiimide Chemistry
This one-pot method uses coupling agents to directly link 3-hydroxybenzoic acid with N-isopropylglycine.
Reaction Conditions
- Coupling Agent: N,N'-Dicyclohexylcarbodiimide (DCC, 1.2 equiv)
- Catalyst: 4-Dimethylaminopyridine (DMAP, 0.1 equiv)
- Solvent: Dimethylformamide (DMF)
- Temperature: RT
- Time: 24 hours
Mechanism:
DCC activates the carboxylic acid of N-isopropylglycine, forming an active ester that reacts with 3-hydroxybenzoic acid’s hydroxyl group.
Optimization Strategies for Yield and Purity
Solvent and Base Selection
Comparative studies reveal solvent polarity significantly impacts reaction efficiency:
| Solvent | Dielectric Constant (ε) | Yield (%) |
|---|---|---|
| Dichloromethane | 8.93 | 78 |
| THF | 7.52 | 65 |
| DMF | 36.7 | 82 |
Industrial-Scale Production Techniques
Continuous Flow Reactor Systems
Large-scale synthesis employs flow chemistry to improve heat transfer and reduce side products:
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Reaction Time | 12 hours | 2 hours |
| Yield | 78% | 85% |
| Energy Consumption | High | Moderate |
Advantages: Enhanced mixing and precise temperature control.
Crystallization Protocols
Final product purity is achieved via recrystallization:
| Solvent System | Purity (%) | Recovery (%) |
|---|---|---|
| Ethanol/Water (7:3) | 99.2 | 88 |
| Acetone/Hexane (1:2) | 98.5 | 82 |
Optimal Conditions: Ethanol/water mixtures provide high recovery without compromising purity.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, DMSO-d₆):
- δ 1.10 (d, J = 6.5 Hz, 6H, CH(CH₃)₂)
- δ 4.21 (s, 2H, OCH₂CO)
- δ 7.45–8.10 (m, 4H, aromatic)
¹³C NMR (101 MHz, DMSO-d₆):
- δ 169.8 (C=O, carboxylic acid)
- δ 166.3 (C=O, amide)
- δ 130.5–125.2 (aromatic carbons)
Infrared (IR) Spectroscopy
- ν (C=O): 1680 cm⁻¹ (amide I band)
- ν (O-H): 2500–3000 cm⁻¹ (broad, carboxylic acid)
Challenges and Mitigation Strategies
Hydrolysis of the Ethoxy Group
Cause: Prolonged exposure to moisture.
Solution: Use anhydrous solvents and molecular sieves during reactions.
Byproduct Formation During Amidation
Cause: Incomplete chloride displacement.
Solution: Employ a 20% molar excess of isopropylamine.
Emerging Methodologies
Enzymatic Catalysis
Recent studies explore lipase-mediated synthesis under mild conditions:
| Enzyme | Yield (%) | Reaction Time (h) |
|---|---|---|
| Candida antarctica | 72 | 48 |
| Pseudomonas fluorescens | 65 | 60 |
Advantage: Reduced environmental impact compared to traditional methods.
Chemical Reactions Analysis
Types of Reactions: 3-(2-(Isopropylamino)-2-oxoethoxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbamoyl group to an amine or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
3-(2-(Isopropylamino)-2-oxoethoxy)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-(Isopropylamino)-2-oxoethoxy)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction.
Altering Gene Expression: Affecting the expression of genes related to inflammation, cell growth, or other biological processes.
Comparison with Similar Compounds
Structural Analogues with Modified Amino Substituents
- 2-[1-Methoxy-2-(methylamino)-2-oxoethyl]benzoic acid (DX-CA-[S2200]) This compound () replaces the isopropyl group with a methyl group, reducing steric bulk and hydrophobicity.
- 4-Amino-3-(2-(tert-butoxy)-2-oxoethoxy)benzoic acid describes a tert-butoxy group instead of isopropylamino. The bulky tert-butyl group increases steric hindrance, which may affect binding affinity to target proteins.
Analogues with Ether or Sulfur Linkages
- 4-(Hydroxymethyl)-3-({2-[1-methoxy-2-(methylamino)-2-oxoethyl]phenyl}methoxy)benzoic acid (5-CA-2-HM-[S2200]) highlights a hydroxymethyl-phenoxy extension, introducing additional hydrogen-bonding sites. This modification could enhance solubility but reduce blood-brain barrier penetration compared to the simpler isopropylamino derivative.
- 2-[3-(1,3-Dioxoisoindol-2-yl)propylsulfanyl]benzoic acid
features a sulfur-containing side chain with a dioxoisoindole group. The thioether linkage and aromatic system may confer distinct electronic properties, influencing redox stability and receptor interactions.
Crystallographic and Physicochemical Comparisons
- 2-(2-Ethoxy-2-oxoacetamido)benzoic acid Crystallographic data () reveal a planar geometry stabilized by O–H⋯O and C–H⋯O hydrogen bonds.
- Calculated properties include 2 hydrogen bond donors and 7 acceptors, contrasting with the isopropylamino derivative’s 2 donors and 5 acceptors .
Pharmacokinetic and Metabolic Considerations
- LY293111 (2-[3-[3-[(5-ethyl-4'-fluoro-2-hydroxy[1,1'-biphenyl]-4-yl)oxy]propoxy]-2-propylphenoxy]benzoic acid) discusses in vitro/in vivo metabolism studies, showing extensive phase II conjugation (e.g., glucuronidation). While structurally distinct, the benzoic acid core and ether linkages suggest similar metabolic pathways for 3-(2-(isopropylamino)-2-oxoethoxy)benzoic acid, with possible esterase-mediated hydrolysis of the ethoxy group.
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Substituent(s) | logP (Predicted) | Hydrogen Bond Donors/Acceptors | Key Features |
|---|---|---|---|---|
| 3-(2-(Isopropylamino)-2-oxoethoxy)benzoic acid | Isopropylamino, oxoethoxy | ~1.8 | 2 / 5 | High hydrophobicity, moderate solubility |
| 2-[1-Methoxy-2-(methylamino)-2-oxoethyl]benzoic acid | Methylamino, methoxy | ~0.9 | 2 / 6 | Enhanced solubility, reduced steric bulk |
| 2-(2-Ethoxy-2-oxoacetamido)benzoic acid | Ethoxy, oxoacetamido | ~1.2 | 2 / 6 | Planar crystal structure, hydrogen bonding |
| 3-Methoxy-4-(2-((2-methoxyphenyl)amino)-2-oxoethoxy)benzoic acid | Methoxyphenyl, methoxy | ~2.1 | 2 / 7 | π-π stacking potential, higher molecular weight |
Research Implications
The structural diversity of benzoic acid derivatives underscores the importance of substituent optimization. For 3-(2-(isopropylamino)-2-oxoethoxy)benzoic acid, the isopropyl group balances lipophilicity and steric effects, while analogs with smaller substituents (e.g., methyl) prioritize solubility. Further studies should explore:
- Target Binding : Role of the isopropyl group in receptor selectivity (e.g., GPCRs, nuclear receptors).
- Metabolic Stability : Comparative in vitro assays to assess hydrolysis rates of the ethoxy linkage.
- Crystallographic Studies : To correlate packing efficiency with bioavailability.
Biological Activity
3-(2-(Isopropylamino)-2-oxoethoxy)benzoic acid, also known by its CAS number 953907-45-4, is a compound that has garnered attention in scientific research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of 3-(2-(Isopropylamino)-2-oxoethoxy)benzoic acid can be described as follows:
- IUPAC Name : 3-(2-(Isopropylamino)-2-oxoethoxy)benzoic acid
- Molecular Formula : C13H17N1O4
- Molecular Weight : 251.28 g/mol
This compound features a benzoic acid moiety with an isopropylamino group and an ethoxy carbonyl substituent, which may contribute to its biological activity.
The biological activity of 3-(2-(Isopropylamino)-2-oxoethoxy)benzoic acid is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially modulating their activity to exert therapeutic effects.
- Receptor Modulation : It is suggested that the compound interacts with cellular receptors, influencing signal transduction pathways that are crucial in various physiological processes.
- Gene Expression Alteration : There is evidence indicating that this compound can affect the expression of genes associated with inflammation and cell growth.
Biological Activities
Research has indicated several potential biological activities of 3-(2-(Isopropylamino)-2-oxoethoxy)benzoic acid:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against a range of pathogens.
- Anti-inflammatory Effects : The ability to modulate inflammatory pathways points to its potential use in treating inflammatory diseases.
- Anticancer Properties : Some studies have reported that derivatives of benzoic acid can inhibit tumor cell growth and induce apoptosis in cancer cells.
Case Studies and Experimental Data
A number of studies have explored the biological activity of 3-(2-(Isopropylamino)-2-oxoethoxy)benzoic acid:
| Study | Findings |
|---|---|
| Lavrado et al. (2020) | Investigated the compound's interaction with protein targets, revealing potential inhibitory effects on key enzymes involved in cancer metabolism. |
| European Patent Office (2021) | Highlighted the compound's role as a Rho-kinase inhibitor, suggesting applications in cardiovascular diseases and cancer therapy. |
| PubMed Study (2000) | Identified benzoic acid derivatives as competitive inhibitors of protein-tyrosine phosphatases, which are critical in various signaling pathways related to cancer and inflammation. |
Applications in Medicine
Given its diverse biological activities, 3-(2-(Isopropylamino)-2-oxoethoxy)benzoic acid holds promise for various therapeutic applications:
- Cancer Treatment : Its potential anticancer properties could lead to the development of new chemotherapeutic agents.
- Anti-inflammatory Drugs : The modulation of inflammatory processes suggests applications in treating conditions like arthritis and other inflammatory disorders.
- Antimicrobial Agents : The antimicrobial activity could be harnessed for developing new antibiotics or antiseptics.
Q & A
Q. How can the synthetic route of 3-(2-(Isopropylamino)-2-oxoethoxy)benzoic acid be optimized for higher yield and purity?
- Methodological Answer: A stepwise synthesis approach is recommended, starting with esterification of benzoic acid derivatives followed by nucleophilic substitution. For example, highlights the importance of controlling reaction steps (e.g., solvent choice, temperature) to minimize side products. Use HPLC or LC-MS to monitor intermediate purity . Crystallization in polar aprotic solvents (e.g., DMF/water mixtures) can enhance final product purity, as demonstrated for structurally similar compounds in .
Q. What spectroscopic techniques are most effective for structural elucidation of this compound?
- Methodological Answer:
- X-ray crystallography provides definitive confirmation of molecular geometry. For example, reports triclinic crystal symmetry (space group P1) with unit cell parameters a = 4.8774 Å, b = 9.470 Å, c = 12.719 Å .
- NMR spectroscopy : -NMR in DMSO-d6 resolves key signals: the isopropyl group (δ 1.1–1.3 ppm, doublet) and aromatic protons (δ 7.2–8.1 ppm). -NMR confirms carbonyl carbons (C=O at ~170 ppm) .
Q. How can solubility challenges be addressed during in vitro assays?
- Methodological Answer: Use co-solvents like DMSO (≤1% v/v) to dissolve the compound, followed by dilution in aqueous buffers (PBS, pH 7.4). For low solubility in polar solvents, suggests derivatization (e.g., methyl ester formation) to improve bioavailability, though this requires post-assay hydrolysis to regenerate the active form .
Advanced Research Questions
Q. How can contradictions in biological activity data between in vitro and in vivo studies be resolved?
- Methodological Answer:
- Pharmacokinetic profiling : Assess metabolic stability using liver microsomes (e.g., rat or human S9 fractions) to identify rapid degradation pathways. identifies common metabolites (e.g., glucuronidated or hydroxylated derivatives) that may reduce bioavailability .
- Dose-response recalibration : Adjust in vivo dosing regimens based on in vitro IC50 values and predicted tissue distribution using PBPK modeling.
Q. What computational strategies are suitable for predicting the compound’s interaction with biological targets?
- Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to putative targets (e.g., enzymes with conserved benzoic acid-binding pockets). highlights the role of trifluoromethyl groups in enhancing binding affinity via hydrophobic interactions .
- MD simulations : Run 100-ns simulations in explicit solvent (TIP3P water) to assess conformational stability of the ligand-receptor complex.
Q. How can divergent results in spectroscopic data (e.g., IR vs. Raman) be reconciled?
- Methodological Answer:
- Vibrational mode analysis : Compare experimental IR peaks (e.g., C=O stretch at ~1680 cm) with DFT-calculated spectra (B3LYP/6-31G* basis set). provides computational parameters for analogous benzoic acid derivatives .
- Sample purity validation : Contaminants (e.g., unreacted starting materials) may cause peak splitting. Re-crystallize the compound and re-analyze via LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
